molecular formula C8H14BrN3O B13295595 1-(3-Amino-4-bromo-1H-pyrazol-1-yl)-3-methylbutan-2-ol

1-(3-Amino-4-bromo-1H-pyrazol-1-yl)-3-methylbutan-2-ol

Cat. No.: B13295595
M. Wt: 248.12 g/mol
InChI Key: NFQHWHCSEBQTPO-UHFFFAOYSA-N
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Description

1-(3-Amino-4-bromo-1H-pyrazol-1-yl)-3-methylbutan-2-ol is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-bromo-1H-pyrazol-1-yl)-3-methylbutan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination of a pyrazole derivative followed by the introduction of an amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-bromo-1H-pyrazol-1-yl)-3-methylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(3-Amino-4-bromo-1H-pyrazol-1-yl)-3-methylbutan-2-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-bromo-1H-pyrazol-1-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

  • 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propanoic acid
  • 1-(3-Amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol

Comparison: Compared to similar compounds, 1-(3-Amino-4-bromo-1H-pyrazol-1-yl)-3-methylbutan-2-ol is unique due to its specific structural features, such as the presence of a methylbutan-2-ol moiety

Properties

Molecular Formula

C8H14BrN3O

Molecular Weight

248.12 g/mol

IUPAC Name

1-(3-amino-4-bromopyrazol-1-yl)-3-methylbutan-2-ol

InChI

InChI=1S/C8H14BrN3O/c1-5(2)7(13)4-12-3-6(9)8(10)11-12/h3,5,7,13H,4H2,1-2H3,(H2,10,11)

InChI Key

NFQHWHCSEBQTPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN1C=C(C(=N1)N)Br)O

Origin of Product

United States

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